Cas no 160498-00-0 (Bisandrographolide)

Bisandrographolide structure
Bisandrographolide structure
Produktname:Bisandrographolide
CAS-Nr.:160498-00-0
MF:C40H56O8
MW:664.867853164673
CID:837714
PubChem ID:12000062

Bisandrographolide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2(5H)-Furanone,5-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
    • BisandrographolideA
    • 2(5H)-Furanone,5-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,
    • 2(5H)-Furanone,5-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-
    • [ "" ]
    • Bisandrographolide A
    • bisandrographolide
    • Bisandrographolide C
    • C40H56O8
    • 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one
    • GTPL2502
    • 9115AF
    • 9116AF
    • A930041
    • Q27075301
    • 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(h
    • HY-N2940
    • AKOS032948243
    • FS-9360
    • CS-0023565
    • 2(5H)-Furanone, 5-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
    • 5-[2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-2(5H)-furanone
    • DA-61716
    • 160498-02-2
    • 160498-00-0
    • 3-[(E)-2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-5-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(2-oxo-5H-furan-3-yl)ethyl]-5H-furan-2-one
    • 3-((E)-2-((1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl)-5-(2-((1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-(2-oxo-5H-furan-3-yl)ethyl)-5H-furan-2-one
    • Bisandrographolide
    • MDL: MFCD22417323
    • Inchi: 1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1
    • InChI-Schlüssel: WQHWOZANSOUSAY-LZBAHHAZSA-N
    • Lächelt: O([H])[C@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])(C3C(=O)OC([H])([H])C=3[H])C3([H])C([H])=C(C(=O)O3)/C(/[H])=C(\[H])/[C@]3([H])C(=C([H])[H])C([H])([H])C([H])([H])[C@]4([H])[C@](C([H])([H])[H])(C([H])([H])O[H])[C@@]([H])(C([H])([H])C([H])([H])[C@]43C([H])([H])[H])O[H])C(=C([H])[H])C([H])([H])C([H])([H])[C@]2([H])[C@]1(C([H])([H])[H])C([H])([H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 664.39800
  • Monoisotopenmasse: 664.398
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 48
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1440
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topologische Polaroberfläche: 134

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.2±0.1 g/cm3
  • Siedepunkt: 832.6±65.0 °C at 760 mmHg
  • Flammpunkt: 252.3±27.8 °C
  • PSA: 133.52000
  • LogP: 5.36790
  • Dampfdruck: 0.0±0.6 mmHg at 25°C

Bisandrographolide Sicherheitsinformationen

Bisandrographolide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3518-1 mg
Bisandrographolide A
160498-00-0
1mg
¥3475.00 2022-02-28
A2B Chem LLC
AA82689-1mg
Bisandrographolide A
160498-00-0 >96%
1mg
$835.00 2024-04-20
A2B Chem LLC
AA82689-5mg
Bisandrographolide A
160498-00-0 96.0%
5mg
$869.00 2024-04-20
TargetMol Chemicals
TN3518-5mg
Bisandrographolide A
160498-00-0
5mg
¥ 16200 2024-07-20
TargetMol Chemicals
TN3518-1 mL * 10 mM (in DMSO)
Bisandrographolide A
160498-00-0 98%
1 mL * 10 mM (in DMSO)
¥ 7430 2023-09-15
Crysdot LLC
CD32002295-5mg
Bisandrographolide A
160498-00-0 95+%
5mg
$998 2024-10-31
TargetMol Chemicals
TN3518-1 ml * 10 mm
Bisandrographolide A
160498-00-0
1 ml * 10 mm
¥ 19500 2024-07-20
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP02311-5mg
Bisandrographolide A
160498-00-0 96.0%
5mg
¥5150 2024-10-31
TargetMol Chemicals
TN3518-5 mg
Bisandrographolide A
160498-00-0 98%
5mg
¥ 4,890 2023-07-11

Artikel empfehlen

Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
江苏科伦多食品配料有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
江苏科伦多食品配料有限公司
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge